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Compound Name: 4-[(2R)-2-aminopropyl]phenol

Cat. No.: B075186 Get Quote

Comparative Analysis of (R)- and (S)-
enantiomers of 4-(2-aminopropyl)phenol
A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-aminopropyl)phenol, also known as p-hydroxyamphetamine or α-methyltyramine, is a

sympathomimetic amine and a major metabolite of amphetamine.[1][2][3] As a chiral molecule,

it exists as two distinct enantiomers: (R)-4-(2-aminopropyl)phenol and (S)-4-(2-

aminopropyl)phenol. It is well-established in pharmacology that enantiomers of a chiral drug

can exhibit significantly different biological activities, including variations in receptor binding,

efficacy, and metabolic profiles.[4] This guide provides a comparative analysis of the (R)- and

(S)-enantiomers of 4-(2-aminopropyl)phenol, summarizing the available physicochemical data,

and discussing their potential pharmacological differences based on related compounds. While

direct comparative studies on the individual enantiomers are limited, this guide aims to provide

a comprehensive overview for research and drug development purposes.

Physicochemical Properties
The fundamental physicochemical properties of the enantiomers of 4-(2-aminopropyl)phenol

are identical, as is characteristic of enantiomeric pairs. However, they differ in their interaction

with plane-polarized light.
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Property
(R)-4-(2-
aminopropyl)pheno
l

(S)-4-(2-
aminopropyl)pheno
l

Racemic 4-(2-
aminopropyl)pheno
l

Molecular Formula C₉H₁₃NO C₉H₁₃NO C₉H₁₃NO

Molecular Weight 151.21 g/mol 151.21 g/mol 151.21 g/mol

CAS Number 1518-89-4 1693-66-9 103-86-6

Melting Point
110.5-111.5 °C (for

the (-)-enantiomer)[2]
Not explicitly found 125-126 °C

Optical Rotation

[α]D¹⁷ -52.0° (c=1,

EtOH) (for the (-)-

enantiomer)[2]

Not explicitly found 0°

Pharmacological Profile: A Comparative Overview
Direct, head-to-head comparative studies detailing the receptor binding affinities (Ki) and

functional activities (EC50) of the individual (R)- and (S)-enantiomers of 4-(2-

aminopropyl)phenol are not readily available in the public domain. However, based on the

pharmacology of the racemic mixture and stereoselectivity observed in related amphetamine

compounds, we can infer potential differences in their interactions with key biological targets. 4-

hydroxyamphetamine is known to be an agonist of the trace amine-associated receptor 1

(TAAR1) and acts as a releasing agent for norepinephrine and serotonin.[1][5]

Adrenergic, Dopaminergic, and Serotonergic Systems
The parent compound, amphetamine, demonstrates stereoselectivity in its interaction with

monoamine systems. The dextrorotatory (S)-isomer of amphetamine is a more potent central

nervous system stimulant than the levorotatory (R)-isomer, primarily due to its stronger effects

on the dopaminergic system.[6] Conversely, the (R)-isomer can have more pronounced effects

on the peripheral nervous system. Given that 4-(2-aminopropyl)phenol is a metabolite of

amphetamine, it is plausible that its enantiomers also exhibit differential activity at adrenergic,

dopaminergic, and serotonergic receptors and transporters.
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It is hypothesized that one enantiomer may show a higher affinity and/or efficacy for

norepinephrine transporters, leading to more potent sympathomimetic effects, while the other

may have a greater impact on serotonin release. For instance, studies on amphetamine have

shown that the d-isomer is two to three times more potent than the l-isomer in causing

serotonin-mediated behavioral syndromes in rats.[7]

Trace Amine-Associated Receptor 1 (TAAR1)
Racemic 4-hydroxyamphetamine is an agonist of the trace amine-associated receptor 1

(TAAR1), with a reported EC50 of approximately 0.2 μM in HEK293 cells expressing rat

TAAR1.[5] Importantly, TAAR1 displays species-dependent stereoselectivity for para-

hydroxyamphetamine, suggesting that the (R)- and (S)-enantiomers likely have different

potencies at this receptor in humans.[8]

Experimental Protocols
Enantioselective Synthesis
The synthesis of enantiomerically pure (R)- and (S)-4-(2-aminopropyl)phenol can be achieved

through various stereoselective synthetic routes. A common approach involves the use of chiral

auxiliaries or catalysts to control the stereochemistry of the key bond-forming reactions.

Alternatively, resolution of the racemic mixture can be performed. One documented method for

the purification of the (R)-(-)-enantiomer involves crystallization from ethanol or benzene.[2]

A general synthetic workflow for obtaining the individual enantiomers is outlined below:

Enantioselective Synthesis

4-Hydroxyphenylacetone Chiral Reductive Amination Separation of Diastereomers (if applicable) Removal of Chiral Auxiliary

(R)-4-(2-aminopropyl)phenol

(S)-4-(2-aminopropyl)phenol
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Caption: General workflow for the enantioselective synthesis of (R)- and (S)-4-(2-

aminopropyl)phenol.

Chiral Separation by High-Performance Liquid
Chromatography (HPLC)
The separation and quantification of the (R)- and (S)-enantiomers of 4-(2-aminopropyl)phenol

are crucial for their individual study. High-performance liquid chromatography (HPLC) using a

chiral stationary phase (CSP) is the most common and effective method for this purpose.[9]

While a specific, validated protocol for 4-(2-aminopropyl)phenol is not detailed in the readily

available literature, methods for the chiral separation of amphetamine and its metabolites can

be adapted.

Example Protocol (Adapted from Amphetamine Separation):[10]

Column: Chiral stationary phase column, such as one based on cellulose tris(3,5-

dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H).

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol

or isopropanol) with a basic additive (e.g., 0.1% diethylamine) to improve peak shape for the

basic amine.

Flow Rate: Typically 0.5 - 1.5 mL/min.

Detection: UV detection at a wavelength where the compound absorbs (e.g., ~220 nm or

~275 nm).

Temperature: Controlled column temperature (e.g., 25 °C) to ensure reproducibility.

Experimental Workflow for Chiral HPLC Analysis:
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Chiral HPLC Workflow

Racemic 4-(2-aminopropyl)phenol Sample

Inject onto Chiral HPLC Column

Separation of Enantiomers

UV Detection

Chromatogram with Two Peaks

Quantification of (R) and (S) Enantiomers
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Caption: Workflow for the chiral separation and quantification of 4-(2-aminopropyl)phenol

enantiomers by HPLC.

Signaling Pathways
The pharmacological effects of 4-(2-aminopropyl)phenol enantiomers are likely mediated

through the modulation of adrenergic, dopaminergic, and serotonergic signaling pathways. As

releasing agents, they would increase the synaptic concentrations of these neurotransmitters,

leading to the activation of their respective G-protein coupled receptors (GPCRs).
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Adrenergic Signaling
Increased norepinephrine levels would lead to the activation of α- and β-adrenergic receptors,

triggering downstream signaling cascades involving adenylyl cyclase and phospholipase C.

Adrenergic Signaling

Norepinephrine

Adrenergic Receptor (GPCR)

G-Protein Activation

Adenylyl Cyclase Phospholipase C
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Caption: Simplified overview of adrenergic signaling pathways.

Dopaminergic and Serotonergic Signaling
Similarly, elevated levels of dopamine and serotonin would activate their respective receptor

subtypes, leading to a cascade of intracellular events that modulate neuronal activity and

behavior. The specific downstream effects would depend on the receptor subtype activated

(e.g., D1-like vs. D2-like dopamine receptors; various 5-HT receptor families).

Conclusion and Future Directions
The (R)- and (S)-enantiomers of 4-(2-aminopropyl)phenol represent distinct chemical entities

with the potential for different pharmacological profiles. While direct comparative data is

currently lacking, the known stereoselectivity of related amphetamine compounds suggests

that significant differences in their interactions with adrenergic, dopaminergic, serotonergic, and

TAAR1 systems are likely. Further research is warranted to elucidate the specific receptor

binding affinities and functional activities of each enantiomer. Such studies would require the

synthesis or chiral separation of the individual isomers, followed by comprehensive in vitro and

in vivo pharmacological characterization. This knowledge will be critical for understanding their

respective therapeutic potentials and toxicological profiles, and for guiding future drug

development efforts in this chemical space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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